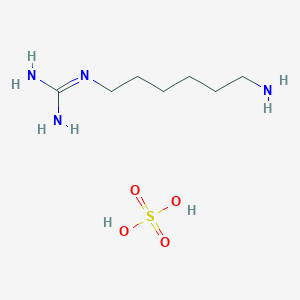

Aminohexylguanidine sulfate

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Acyclic Guanidines

Aminohexylguanidine sulfate serves as a precursor in the synthesis of acyclic guanidines. This process typically involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . These acyclic guanidines are fundamental in various biological applications due to their ability to form hydrogen bonds, their planarity, and high basicity .

DNA Minor Groove Binders

The guanidine group’s planarity and ability to form hydrogen bonds make it an excellent candidate for DNA minor groove binders. These compounds can interact with DNA in a sequence-specific manner, which is crucial for gene regulation and can be used in therapeutic agents targeting genetic diseases .

Kinase Inhibitors

Guanidine derivatives, including those derived from Aminohexylguanidine sulfate, have been synthesized as kinase inhibitors. These inhibitors can regulate kinase activity, which is pivotal in cell signaling pathways. Their modulation has implications in treating cancers and other diseases where cell signaling goes awry .

α2-Adrenoceptor Antagonists

The compound has been used in the preparation of α2-adrenoceptor antagonists. These antagonists are important in the treatment of hypertension and other cardiovascular diseases, as they can dilate blood vessels and decrease blood pressure .

Guanidine Natural Products

Aminohexylguanidine sulfate is related to natural guanidine products found in various organisms. These natural products have diverse biological activities, including antimicrobial, antitumor, and neuroactive properties. The study of these natural guanidines can lead to the discovery of new drugs and therapeutic agents .

Nonribosomal Peptides and Alkaloids

The guanidine group is a component of nonribosomal peptides and alkaloids, which are secondary metabolites with significant biological activities. These compounds have applications in drug discovery, particularly as antibiotics and anticancer agents. The guanidine group’s presence can enhance the biological activity of these molecules .

Mecanismo De Acción

Target of Action

Aminohexylguanidine sulfate, also known as 1-(6-aminohexyl)guanidine, sulfuric acid, is a derivative of guanidine . Guanidine and its derivatives play a crucial role in the metabolism of living organisms . They are known to interact with various targets, including enzymes like aldehyde dehydrogenase, mitochondrial inhibitor, ribonuclease pancreatic, and arginase . These enzymes play significant roles in various biological processes, including metabolism and protein synthesis.

Mode of Action

It is known that guanidine, a related compound, acts by enhancing the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes

Biochemical Pathways

Guanidine and its derivatives are known to play a crucial role in the metabolism of living organisms . They are involved in various biochemical pathways, including the metabolism of sulfur . Sulfur metabolism plays a crucial role in the global sulfur cycle and is essential for life .

Pharmacokinetics

Aminoglycosides, a class of compounds structurally related to aminohexylguanidine sulfate, are known to have predictable pharmacokinetics based on their physicochemical properties . They are highly polar compounds with excellent water solubility, and their distribution can be reasonably predicted

Result of Action

Guanidine, a related compound, is known to treat muscle weakness and fatigue associated with the myasthenic complications of eaton-lambert syndrome

Safety and Hazards

Propiedades

IUPAC Name |

2-(6-aminohexyl)guanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N4.H2O4S/c8-5-3-1-2-4-6-11-7(9)10;1-5(2,3)4/h1-6,8H2,(H4,9,10,11);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKMXFRHXUBXEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN=C(N)N)CCN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

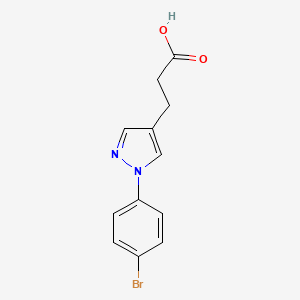

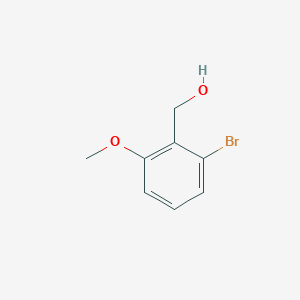

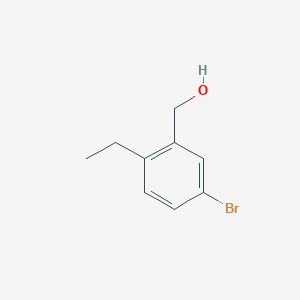

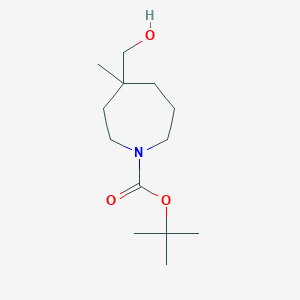

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

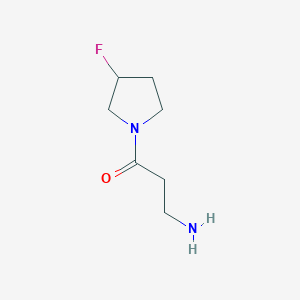

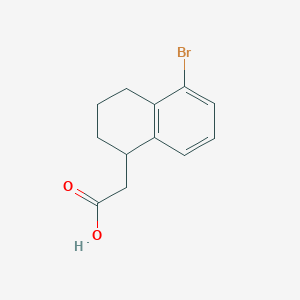

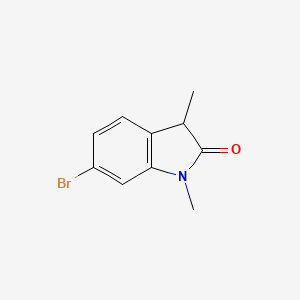

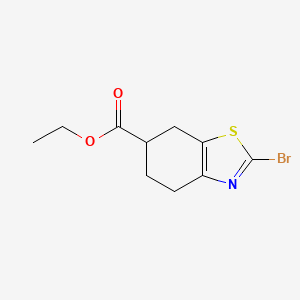

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1382013.png)

![1-Benzylimidazo[4,5-c]pyridin-4-amine](/img/structure/B1382026.png)